Carbonic Anhydrase II Affinity
The (S)-enantiomer of 2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid demonstrates a binding affinity (Ki) of 168 nM for recombinant human carbonic anhydrase II, as measured by a stopped-flow CO2 hydration assay [1]. This value provides a baseline for its interaction with this enzyme, which is often a target for drug development. While a direct comparator for the (R)-enantiomer is not available in the same assay, the defined activity of the (S)-enantiomer allows for rational selection in projects targeting this enzyme, where stereochemistry is known to influence binding [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 168 nM |
| Comparator Or Baseline | Acetazolamide (standard inhibitor): ~5-10 nM |
| Quantified Difference | ~16-33 fold lower affinity than acetazolamide |
| Conditions | Inhibition of recombinant human carbonic anhydrase 2 assessed as reduction in CO2 hydration preincubated for 15 mins by stopped flow assay |
Why This Matters
This quantifies the compound's specific interaction with a key pharmacological target, enabling its use as a reference or starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50211643 (CHEMBL3974625). Affinity Data for (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
